molecular formula C12H12ClN3O2 B2909677 (1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate CAS No. 1436128-25-4

(1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate

Cat. No. B2909677
CAS RN: 1436128-25-4
M. Wt: 265.7
InChI Key: PXARZZSXVJCESE-UHFFFAOYSA-N
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Description

(1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of (1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins that play a role in disease progression. For example, it has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using (1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of (1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate. One direction is to investigate its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies could be conducted to explore its potential applications in other scientific research fields, such as materials science and catalysis.

Synthesis Methods

(1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate can be synthesized using different methods. One of the common methods is the reaction of 6-chloronicotinic acid with 1,3,5-trimethylpyrazole in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction yields (1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylic acid, which is then converted to the ester form using a condensing agent such as thionyl chloride or phosphorus oxychloride.

Scientific Research Applications

(1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate has potential applications in various scientific research fields. It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. It has also been investigated as a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(1,3,5-trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-7-11(8(2)16(3)15-7)18-12(17)9-4-5-10(13)14-6-9/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXARZZSXVJCESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)OC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trimethyl-1H-pyrazol-4-yl 6-chloropyridine-3-carboxylate

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